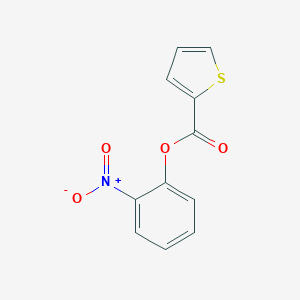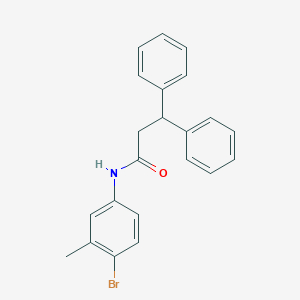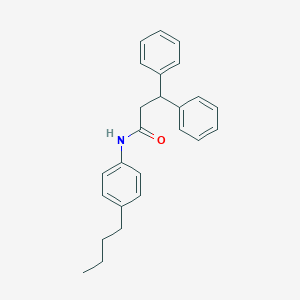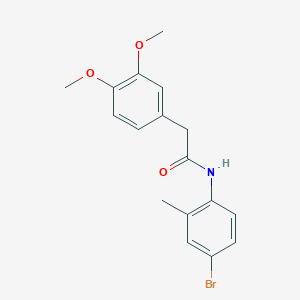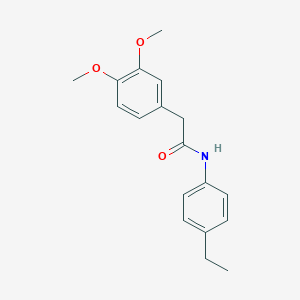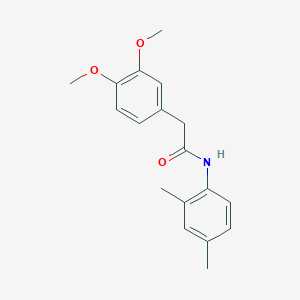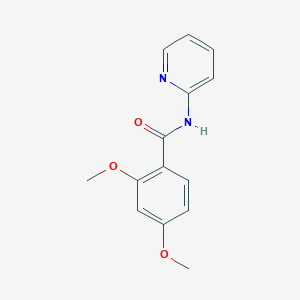
2,4-dimethoxy-N-(2-pyridinyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-dimethoxy-N-(2-pyridinyl)benzamide, also known as DMPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. DMPB belongs to the class of benzamides and has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of 2,4-dimethoxy-N-(2-pyridinyl)benzamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways, such as the NF-κB pathway and the PI3K/Akt pathway. 2,4-dimethoxy-N-(2-pyridinyl)benzamide has also been shown to modulate the expression of certain genes, such as the genes encoding for pro-inflammatory cytokines and chemokines.
Biochemical and physiological effects:
2,4-dimethoxy-N-(2-pyridinyl)benzamide has been shown to have various biochemical and physiological effects, such as the inhibition of cell proliferation, migration, and invasion, the induction of apoptosis, and the modulation of glucose metabolism. 2,4-dimethoxy-N-(2-pyridinyl)benzamide has also been reported to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-dimethoxy-N-(2-pyridinyl)benzamide has several advantages for lab experiments, such as its high purity, stability, and solubility in various solvents. However, 2,4-dimethoxy-N-(2-pyridinyl)benzamide also has some limitations, such as its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.
Zukünftige Richtungen
There are several future directions for the study of 2,4-dimethoxy-N-(2-pyridinyl)benzamide, including the elucidation of its mechanism of action, the optimization of its synthesis method, and the evaluation of its efficacy and safety in preclinical and clinical studies. 2,4-dimethoxy-N-(2-pyridinyl)benzamide may also have potential applications in other fields, such as agriculture and environmental science, due to its potential as a herbicide or pesticide.
Synthesemethoden
2,4-dimethoxy-N-(2-pyridinyl)benzamide can be synthesized through various methods, including the reaction of 2,4-dimethoxybenzoyl chloride with 2-pyridinylamine in the presence of a base, or the reaction of 2,4-dimethoxybenzoic acid with 2-pyridinylhydrazine in the presence of a dehydrating agent. The yield of 2,4-dimethoxy-N-(2-pyridinyl)benzamide can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
2,4-dimethoxy-N-(2-pyridinyl)benzamide has been studied for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and anti-diabetic effects. In vitro studies have shown that 2,4-dimethoxy-N-(2-pyridinyl)benzamide can inhibit the production of pro-inflammatory cytokines and chemokines, as well as the proliferation and migration of cancer cells. In vivo studies have demonstrated that 2,4-dimethoxy-N-(2-pyridinyl)benzamide can reduce the levels of blood glucose and improve insulin sensitivity in diabetic mice.
Eigenschaften
Molekularformel |
C14H14N2O3 |
|---|---|
Molekulargewicht |
258.27 g/mol |
IUPAC-Name |
2,4-dimethoxy-N-pyridin-2-ylbenzamide |
InChI |
InChI=1S/C14H14N2O3/c1-18-10-6-7-11(12(9-10)19-2)14(17)16-13-5-3-4-8-15-13/h3-9H,1-2H3,(H,15,16,17) |
InChI-Schlüssel |
MZZTWEZESLNONY-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC |
Kanonische SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=CC=N2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




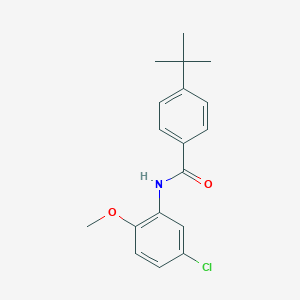
![Phenyl 2-[(3-methylbenzoyl)oxy]benzoate](/img/structure/B291187.png)
